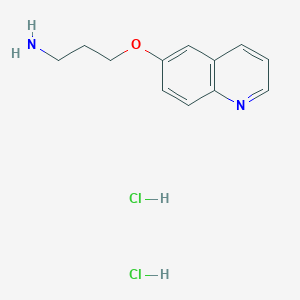

6-(3-Aminopropoxy)quinoline dihydrochloride

Vue d'ensemble

Description

“6-(3-Aminopropoxy)quinoline” is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 . It is used for research purposes .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored .Chemical Reactions Analysis

Quinoline derivatives have been synthesized by various researchers as prototypical compounds . These compounds show their pharmacological activity, particularly they have anti-microbial, anti-inflammatory, anti-cancer, anticonvulsant properties .Applications De Recherche Scientifique

Optical and Structural Properties

- Quinoline derivatives have been studied for their structural and optical properties, particularly in the context of thin films. For example, certain derivatives exhibit polycrystalline forms that become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These materials demonstrate significant optical properties that could be useful in electronics and photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties

- The photovoltaic properties of quinoline derivatives have been explored, showing potential for application in organic–inorganic photodiode fabrication. These derivatives can improve the electrical properties of heterojunction diodes, indicating their potential in enhancing solar cell efficiency (Zeyada, El-Nahass, & El-Shabaan, 2016).

Pharmacological Potential

- Quinoline compounds, including those structurally related to 6-(3-Aminopropoxy)quinoline dihydrochloride, have been investigated for their pharmacological potential. Studies have shown that these compounds can bind to proteins with therapeutic implications, such as in the treatment of malaria and other diseases. The identification of novel targets for quinoline drugs in the human purine binding proteome suggests a broad spectrum of potential medical applications (Graves et al., 2002).

Anticorrosive Materials

- Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. Their chemical structure allows them to adsorb on metallic surfaces and form highly stable chelating complexes, which can protect metals from corrosion. This property is particularly valuable in industrial applications where metal preservation is critical (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial and Anti-microbial Evaluation

- Novel quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of effectiveness against a range of bacteria and fungi, highlighting their potential as leads for the development of new antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).

Mécanisme D'action

Target of Action

Quinoline derivatives, which this compound is a part of, are known to have a broad range of targets due to their versatile chemical structure . For instance, quinine, a well-known quinoline derivative, is used to treat malaria and acts on the Plasmodium falciparum malaria parasite .

Mode of Action

For example, quinine is theorized to be toxic to the malaria parasite, interfering with the parasite’s ability to break down and digest hemoglobin .

Biochemical Pathways

Quinoline derivatives are known to interact with a variety of biochemical pathways due to their diverse chemical reactivity and thermal stability .

Result of Action

Quinoline derivatives are known to exhibit a wide range of chemical and biological behavior .

Safety and Hazards

Orientations Futures

Recent societal expectations suggest that chemists should produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

Propriétés

IUPAC Name |

3-quinolin-6-yloxypropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.2ClH/c13-6-2-8-15-11-4-5-12-10(9-11)3-1-7-14-12;;/h1,3-5,7,9H,2,6,8,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGYYSRNVMWIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OCCCN)N=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

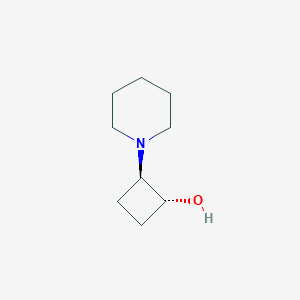

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1492429.png)

![1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492435.png)

![pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1492437.png)

![Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1492438.png)

![trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1492439.png)

![(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1492441.png)